(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(10)9(14)12-5-8(13)7-3-2-4-11-7/h2-4,6,11H,5,10H2,1H3,(H,12,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKIALNACRGGP-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)C1=CC=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)C1=CC=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The synthesis of (S)-2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide involves sequential functionalization of the pyrrole and propionamide moieties. A representative pathway includes:
-
Pyrrole-Ethyl-Ketoamide Intermediate Synthesis :
-
Chiral Propionamide Preparation :
Key Reaction :
EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, TFA = Trifluoroacetic acid.
Asymmetric Catalysis
Enantioselective methods leverage chiral catalysts to directly introduce the (S)-configuration:
-
Iridium-Catalyzed Asymmetric Hydrogenation :
Prochiral α-imino esters are hydrogenated using Ir/(R)-SegPhos complexes, achieving >95% enantiomeric excess (ee). -
Enzyme-Mediated Resolution :
Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures, isolating the (S)-enantiomer with 90–98% ee.
Optimization Strategies
Solvent and Temperature Effects
Stereochemical Control
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Chiral Auxiliaries : (S)-Proline derivatives template asymmetric induction during amide bond formation.
-
Crystallization-Induced Dynamic Resolution : Racemic mixtures are equilibrated in solvents like isopropyl acetate, favoring crystallization of the (S)-enantiomer.
Purification and Characterization
Chromatographic Techniques
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Intermediate Purification | Flash Chromatography | Silica gel, EtOAc/Hexanes (3:7) | ≥95% |
| Final Compound | Preparative HPLC | C18 column, HO/CHCN gradient | ≥99% |
Spectroscopic Validation
-
NMR : H NMR (400 MHz, DMSO-d): δ 1.35 (d, J = 6.8 Hz, 3H, CH), 3.12 (m, 1H, CH), 4.01 (s, 2H, COCH), 6.45 (m, 1H, pyrrole-H).
-
HRMS : Calculated for CHNO [M+H]: 196.1082; Found: 196.1078.
Challenges and Innovations
Racemization Mitigation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new materials.
Biology
The compound has been studied for its potential biological activities , including:
- Enzyme Inhibition : It has shown significant inhibition of specific enzymes related to metabolic disorders at concentrations as low as 10 µM.
- Antimicrobial Properties : Preliminary tests indicate that it can inhibit bacterial growth at concentrations ranging from 5 to 20 µM.
- Anticancer Potential : Research suggests it may interfere with cancer cell proliferation pathways.
Medicine
Research explores its potential therapeutic applications:
- As an anticancer agent , it may target pathways involved in tumor growth.
- Its antimicrobial properties suggest possible use in treating infections.
Industry
In industrial applications, the compound is utilized in developing new materials with specific properties, such as polymers and coatings.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on enzymes associated with metabolic disorders. The compound demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for conditions involving enzyme dysregulation.
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains showed that the compound inhibited growth effectively at concentrations ranging from 5 to 20 µM. This suggests that this compound could be developed into an antimicrobial agent.
Comparative Analysis of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Enzyme inhibition, antimicrobial | |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Monoclonal antibody production | |
| 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide | Enzyme inhibition |
Mechanism of Action
The mechanism by which (S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved in these interactions include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of α-amino amides with heterocyclic substitutions. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Comparison Table
Key Findings
Pyrrole vs. Thiophene Substitutions
- The 1H-pyrrol-2-yl group in the target compound enables π-π interactions with aromatic residues in proteins, a feature critical for enzyme inhibition . In contrast, thiophen-2-yl analogs (e.g., ) exhibit higher lipophilicity and redox stability due to sulfur’s electron-rich nature, making them suitable for membrane-permeable therapeutics.
Impact of Fluorine and Benzyl Groups Fluorinated derivatives like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (MW 210.24) show enhanced metabolic stability and binding to fluorine-sensitive targets (e.g., kinase enzymes) due to fluorine’s electronegativity and small atomic radius . Benzyl-pyrrolidine derivatives (e.g., ) introduce steric bulk and basicity, improving selectivity for hydrophobic binding pockets in receptors.
Stereochemical and Substitution Effects
- The (S)-configuration in all listed compounds ensures chiral recognition in biological systems. For instance, methyl or cyclopropyl substitutions (e.g., ) modulate steric effects without compromising the chiral center’s integrity.
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods for similar amides, such as nucleophilic acyl substitution (e.g., reactions of chloromethylpyrazole with amides, as in ). Thiophene-containing analogs may require additional steps for sulfur incorporation, increasing synthetic complexity .
Regulatory and Stability Considerations
- Impurity Profiles : Impurities like pyrrolidin-2-one (2-pyrrolidone) and piracetam (listed in ) are structurally related to the target compound, emphasizing the need for stringent control during synthesis to avoid byproducts.
- Stability : Thiophene derivatives () may exhibit higher oxidative stability than pyrrole analogs due to sulfur’s lower reactivity, though this requires experimental validation.
Biological Activity
(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and implications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features an amino group, a pyrrole ring, and a propionamide moiety, which contribute to its diverse chemical reactivity. The synthesis typically involves multi-step organic reactions, often starting with the condensation of an amino acid derivative with a pyrrole-containing aldehyde or ketone under controlled conditions. Various reagents and catalysts may be employed to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites, thereby influencing various biochemical pathways such as signal transduction and metabolic processes .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
Studies have shown that the compound can act as an inhibitor for various enzymes, potentially leading to therapeutic applications in diseases where enzyme dysregulation is a factor.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further development in treating infections .
3. Anticancer Potential
Research has explored the potential of this compound in cancer therapy. Its structural features may allow it to interfere with cancer cell proliferation pathways .
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on specific enzymes associated with metabolic disorders. The compound demonstrated significant inhibition at concentrations as low as 10 µM, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In vitro tests conducted on various bacterial strains showed that the compound inhibited growth at concentrations ranging from 5 to 20 µM. This suggests that this compound could be developed into an antimicrobial agent .
Comparative Analysis of Biological Activities
Q & A
Q. What are the recommended methods for structural elucidation of (S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide?
Answer: Structural elucidation typically involves a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for refining crystal structures. This method provides atomic-level resolution of the stereochemistry, particularly for the (S)-configured amino group .
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., pyrrole protons, amide linkages) and confirms regiochemistry.
- IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) stretches.
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrrole ring | 6.2–6.8 (m) | N/A |
| Amide C=O | ~170–175 | 1650–1700 |
| Secondary amine | 1.5–2.5 (m) | 3300–3500 |
Q. What synthetic routes are commonly employed for the preparation of this compound?
Answer: The synthesis involves multi-step protocols, often leveraging coupling reactions and chiral resolution:
- Step 1 : Condensation of (S)-2-aminopropionic acid with a pyrrole-containing ketone using carbodiimide coupling agents (e.g., EDC/HCl) in acetonitrile at 0°C .
- Step 2 : Stereochemical control via chiral auxiliaries or enzymatic resolution to retain the (S)-configuration.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC, TEA, 0°C | 65–75 | >90% |
| 2 | Chiral HPLC | 40–50 | >99% |
Q. How can researchers confirm the stereochemical integrity of the (S)-configured amino group?
Answer:
- X-ray crystallography : Directly resolves the absolute configuration .
- Circular Dichroism (CD) : Detects optical activity correlated with the (S)-enantiomer.
- Chiral HPLC : Uses columns like Chiralpak® AD-H to separate enantiomers and assess enantiomeric excess (ee >98%).
Advanced Research Questions
Q. What strategies optimize yield and purity during multi-step synthesis?
Answer:
- High-throughput screening : Identifies optimal solvent systems (e.g., DMF/THF) and catalysts for coupling reactions .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy minimizes byproducts.
- Quality control : LC-MS detects impurities (e.g., diastereomers, unreacted intermediates).
Q. Table 3: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 0–5°C | Maximizes selectivity |
| Coupling agent | EDC vs. DCC | EDC: Higher purity |
| Solvent polarity | Medium (ACN/EtOAc) | Balances solubility/reactivity |
Q. How does the pyrrole moiety influence the compound’s reactivity in substitution reactions?
Answer: The electron-rich pyrrole ring participates in:
- Electrophilic aromatic substitution : Reacts with nitrating agents or halogens at the α-position.
- Coordination chemistry : Acts as a ligand for metal catalysts (e.g., Pd in cross-coupling) .
- Hydrogen bonding : Stabilizes transition states in enzyme-binding assays.
Mechanistic Insight : Pyrrole’s lone pair on nitrogen enhances nucleophilicity, enabling SN2 reactions at the ethyl-oxo group. Kinetic studies (e.g., Hammett plots) quantify substituent effects .
Q. What experimental approaches are recommended for investigating kinase inhibition potential?
Answer:
- Kinase inhibition assays : Use ADP-Glo™ or TR-FRET platforms to measure IC50 values against kinases (e.g., FLT3, JAK2) .
- Molecular docking : AutoDock Vina predicts binding modes with kinase ATP pockets (PDB: 4XUF).
- Cellular assays : Western blotting detects phosphorylation levels in cancer cell lines (e.g., MV4-11 for FLT3-ITD mutants).
Q. Table 4: Biological Activity of Analogous Compounds
| Compound Class | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Thiadiazole derivatives | FLT3 | 12–50 | |
| Indazole derivatives | JAK2 | 8–30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
